molecular formula C10H10O6 B3048032 1,3-Benzenedicarboxylic acid, 5-(2-hydroxyethoxy)- CAS No. 152845-29-9

1,3-Benzenedicarboxylic acid, 5-(2-hydroxyethoxy)-

Cat. No.: B3048032
CAS No.: 152845-29-9
M. Wt: 226.18 g/mol
InChI Key: HWIOZYQYVYQVSP-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxylic acid, 5-(2-hydroxyethoxy)- is a derivative of isophthalic acid, which is one of the three isomers of benzenedicarboxylic acid. This compound is characterized by the presence of two carboxylic acid groups and a hydroxyethoxy substituent on the benzene ring. It is used in various scientific and industrial applications due to its unique chemical properties.

Scientific Research Applications

1,3-Benzenedicarboxylic acid, 5-(2-hydroxyethoxy)- has several applications in scientific research:

Future Directions

“1,3-Benzenedicarboxylic acid, 5-(2-hydroxyethoxy)-” is used in the production of MOF and COF ligands . These materials have a wide range of potential applications, including gas storage, catalysis, and drug delivery. Therefore, the future directions of this compound are likely to be tied to the development and application of these materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxylic acid, 5-(2-hydroxyethoxy)- typically involves the esterification of isophthalic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, 5-(2-hydroxyethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxylic acid, 5-(2-hydroxyethoxy)- involves its ability to form hydrogen bonds and coordinate with metal ions. The hydroxyethoxy group can participate in hydrogen bonding, while the carboxylic acid groups can chelate metal ions. These interactions are crucial in its applications in drug delivery and material science .

Comparison with Similar Compounds

Similar Compounds

  • Phthalic acid (1,2-benzenedicarboxylic acid)
  • Terephthalic acid (1,4-benzenedicarboxylic acid)
  • 5-Hydroxy-1,3-benzenedicarboxylic acid
  • 5-Nitro-1,3-benzenedicarboxylic acid
  • 5-Methyl-1,3-benzenedicarboxylic acid

Uniqueness

1,3-Benzenedicarboxylic acid, 5-(2-hydroxyethoxy)- is unique due to the presence of the hydroxyethoxy group, which imparts additional reactivity and functionality compared to other benzenedicarboxylic acid derivatives. This makes it particularly valuable in applications requiring specific interactions such as hydrogen bonding and metal coordination .

Properties

IUPAC Name

5-(2-hydroxyethoxy)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O6/c11-1-2-16-8-4-6(9(12)13)3-7(5-8)10(14)15/h3-5,11H,1-2H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIOZYQYVYQVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)OCCO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622553
Record name 5-(2-Hydroxyethoxy)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152845-29-9
Record name 5-(2-Hydroxyethoxy)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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